
(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid is a synthetic organic compound that features a pyrazole ring substituted with amino and carboxylic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of 1,3-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines as nucleophiles.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, often involving halogenated compounds or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogenated compounds, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activities.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical structure allows for the creation of materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with these targets, modulating their activity. The pyrazole ring may also participate in π-π interactions, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid
- (3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)pentanoic acid
Uniqueness
(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of both amino and carboxylic acid functional groups. This combination of features allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.
Propiedades
Fórmula molecular |
C8H13N3O2 |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(1,3-dimethylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-5-6(4-11(2)10-5)7(9)3-8(12)13/h4,7H,3,9H2,1-2H3,(H,12,13)/t7-/m0/s1 |
Clave InChI |
ZETOVOLYLCXLND-ZETCQYMHSA-N |
SMILES isomérico |
CC1=NN(C=C1[C@H](CC(=O)O)N)C |
SMILES canónico |
CC1=NN(C=C1C(CC(=O)O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B15273221.png)
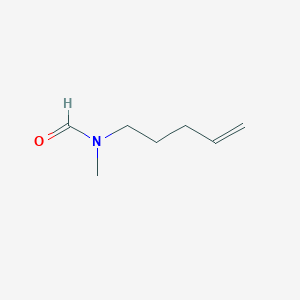

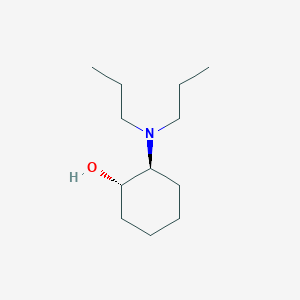
![N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B15273255.png)
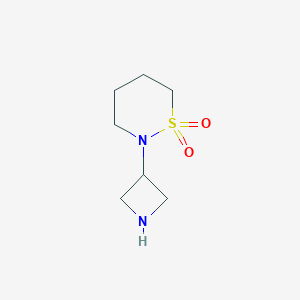
![2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine](/img/structure/B15273262.png)
![1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B15273263.png)
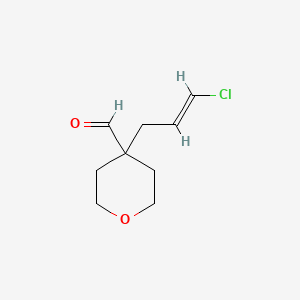
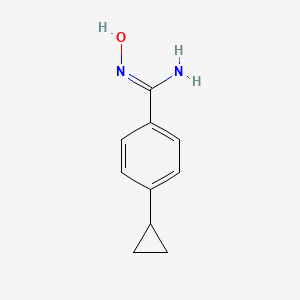
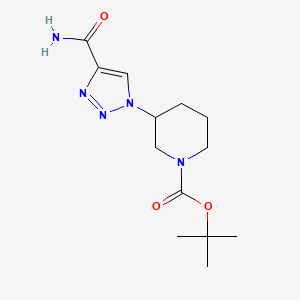
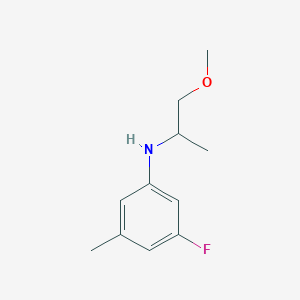
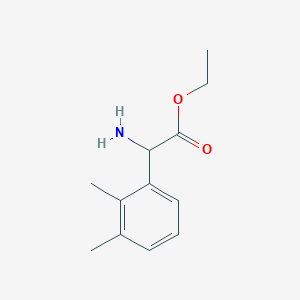
![2-Hydroxy-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylic acid](/img/structure/B15273307.png)
